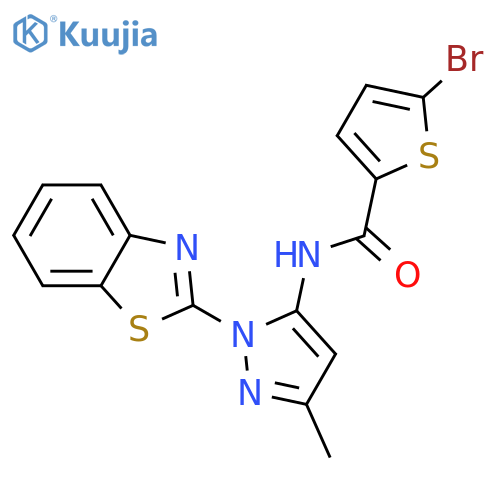

Cas no 1172964-00-9 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide)

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide

- 1172964-00-9

- AKOS024508839

- VU0643517-1

- N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-bromothiophene-2-carboxamide

- F5460-0017

- N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide

- N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide

-

- インチ: 1S/C16H11BrN4OS2/c1-9-8-14(19-15(22)12-6-7-13(17)23-12)21(20-9)16-18-10-4-2-3-5-11(10)24-16/h2-8H,1H3,(H,19,22)

- InChIKey: WGHFUOVQXXUYQY-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=CC(C)=NN2C2=NC3=CC=CC=C3S2)=O)SC(Br)=CC=1

計算された属性

- せいみつぶんしりょう: 417.95577g/mol

- どういたいしつりょう: 417.95577g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 485

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 116Ų

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5460-0017-2μmol |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-30mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-3mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-5μmol |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-5mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-10mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-50mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-40mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-1mg |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5460-0017-10μmol |

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-bromothiophene-2-carboxamide |

1172964-00-9 | 10μmol |

$69.0 | 2023-09-10 |

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide 関連文献

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamideに関する追加情報

Research Update on N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide (CAS: 1172964-00-9)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide (CAS: 1172964-00-9) as a promising scaffold for drug development. This compound, characterized by its unique heterocyclic structure, has garnered attention due to its potential applications in targeting various biological pathways, including kinase inhibition and anti-inflammatory activity. The following research brief consolidates the latest findings and explores the compound's pharmacological profile, synthesis methodologies, and therapeutic implications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the kinase inhibitory properties of this compound, revealing its selective inhibition of specific tyrosine kinases implicated in cancer progression. The research team employed molecular docking simulations and in vitro assays to demonstrate the compound's binding affinity and inhibitory potency. Notably, the bromothiophene moiety was identified as a critical structural feature contributing to its interaction with the kinase active site, suggesting potential for further optimization.

In addition to its kinase inhibitory activity, recent preclinical studies have explored the anti-inflammatory potential of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy in reducing pro-inflammatory cytokine production in macrophage cell lines. The compound's ability to modulate NF-κB signaling pathways was highlighted as a possible mechanism of action, positioning it as a candidate for inflammatory disease therapeutics.

The synthesis of this compound has also seen methodological improvements. A recent protocol published in Organic Process Research & Development (2023) described a streamlined synthetic route with improved yield and purity. Key steps included the coupling of 5-bromothiophene-2-carboxylic acid with the benzothiazole-pyrazole intermediate under mild conditions, followed by purification via recrystallization. This advancement addresses previous challenges in scalability, facilitating further pharmacological evaluation.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide. Recent pharmacokinetic studies indicate moderate oral bioavailability and metabolic stability, prompting ongoing structure-activity relationship (SAR) studies to enhance its drug-like characteristics. Researchers are particularly focused on modifying the pyrazole and benzothiazole substituents to improve solubility and metabolic resistance.

In conclusion, N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide (CAS: 1172964-00-9) represents a versatile scaffold with dual kinase inhibitory and anti-inflammatory activities. Continued research into its mechanism of action, synthetic optimization, and preclinical efficacy will be critical for advancing this compound toward clinical applications. The integration of computational modeling and medicinal chemistry approaches holds promise for unlocking its full therapeutic potential in oncology and inflammatory disorders.

1172964-00-9 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-5-bromothiophene-2-carboxamide) 関連製品

- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

- 1539705-31-1(1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)

- 2227809-05-2((2S)-1,1,1,3-tetrafluoropropan-2-ol)

- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))

- 1135283-16-7(5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)

- 117422-43-2(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride)

- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)

- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)

- 57230-07-6(2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol)